molecular formula C12H14O3 B1400179 2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone CAS No. 857195-84-7

2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone

Cat. No. B1400179
CAS RN: 857195-84-7
M. Wt: 206.24 g/mol
InChI Key: MFHVHANONQNXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone, also known as MDPV, is a synthetic cathinone and a potent psychostimulant. It is a member of the pyrovalerone family of compounds and has been classified as a Schedule I drug in the United States due to its high abuse potential and lack of accepted medical use. Despite its legal status, MDPV has gained popularity as a recreational drug and has been associated with numerous adverse effects, including addiction, psychosis, and death.

Scientific Research Applications

  • Synthesis of N-alkylamino acetophenones : The reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides yields N-(alkyl)-3-(2-methyl-1,3- dioxolan-2-yl)benzenamines, which are intermediates in the synthesis of 3-(N-alkylamino)acetophenones. These compounds are significant in organic chemistry for their potential applications in pharmaceuticals and materials science (Albright & Lieberman, 1994).

  • Formation of bis-ferrocenyl 1,3-dioxolane complex : The reaction between ferrocenecarboxaldehyde and 2,2,2-trimethoxy-4,5-dimethyl-1,3,2-dioxaphospholene leads to the formation of a bis-ferrocenyl 1,3-dioxolane complex. This compound has potential applications in the field of organometallic chemistry, particularly in the development of new materials and catalysts (Ahumada et al., 2013).

  • Synthesis of vic-dioxime complexes : N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and similar compounds are synthesized for forming mononuclear complexes with metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have potential applications in coordination chemistry and could be explored for their catalytic properties or as models for biological systems (Canpolat & Kaya, 2005).

  • Synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] : This research involves the synthesis and characterization of a particular polymer derived from 2-phenyl-1,3-dioxolane. The study of its thermal degradation is essential for understanding its stability and potential applications in materials science (Coskun et al., 1998).

  • Mechanochemistry of pharmaceuticals : The mechanochemical treatment of pharmaceuticals containing 2-(1,3-Dioxolan-2-yl)-1-(3-methylphenyl)-ethanone derivatives can lead to various degradation products. This study is crucial in the field of pharmaceutical sciences, particularly for understanding the stability and degradation pathways of drugs (Andini et al., 2012).

properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-9-3-2-4-10(7-9)11(13)8-12-14-5-6-15-12/h2-4,7,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHVHANONQNXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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